molecular formula C19H22N2O2S B6605798 ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 1131599-17-1

ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B6605798
CAS No.: 1131599-17-1
M. Wt: 342.5 g/mol
InChI Key: MIQKGARZIBKAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the intermediate, which is then cyclized with ethyl 2-bromoacetate to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-6-23-17(22)16-12(2)21-11-15(20-18(21)24-16)13-7-9-14(10-8-13)19(3,4)5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKGARZIBKAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.